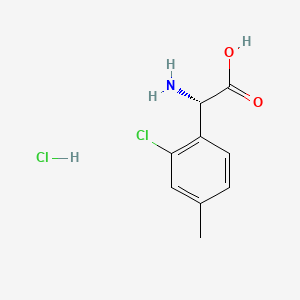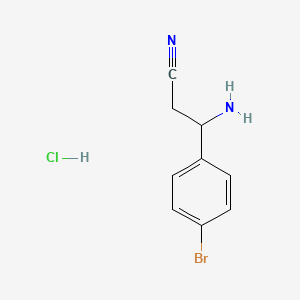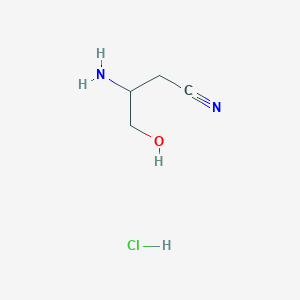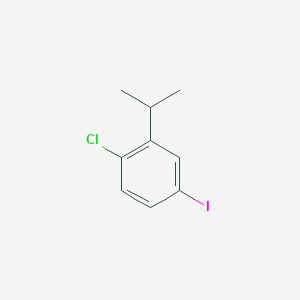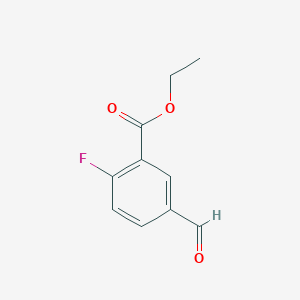
Ethyl 2-fluoro-5-formylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-fluoro-5-formylbenzoate is an organic compound with the molecular formula C10H9FO3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by a fluorine atom and a formyl group, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-fluoro-5-formylbenzoate can be synthesized through several methods. One common approach involves the reaction of 2-fluoro-5-formylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the esterification of the carboxylic acid group to form the ethyl ester.
Another method involves the use of 2-fluoro-5-formylbenzoyl chloride, which reacts with ethanol in the presence of a base such as pyridine. This method is often preferred for its higher yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-fluoro-5-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amines in the presence of a base such as triethylamine at elevated temperatures.
Major Products Formed
Oxidation: 2-fluoro-5-carboxybenzoic acid.
Reduction: Ethyl 2-fluoro-5-hydroxymethylbenzoate.
Substitution: Ethyl 2-amino-5-formylbenzoate (when reacted with amines).
Aplicaciones Científicas De Investigación
Ethyl 2-fluoro-5-formylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of ethyl 2-fluoro-5-formylbenzoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. For example, the formyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The fluorine atom can also influence the compound’s reactivity and binding affinity due to its electronegativity and ability to form hydrogen bonds.
Comparación Con Compuestos Similares
Ethyl 2-fluoro-5-formylbenzoate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester. It may have different solubility and reactivity properties.
Ethyl 2-chloro-5-formylbenzoate: Similar structure but with a chlorine atom instead of a fluorine atom. The chlorine atom’s larger size and different electronegativity can affect the compound’s reactivity and interactions.
Ethyl 2-fluoro-5-methylbenzoate: Similar structure but with a methyl group instead of a formyl group. This compound lacks the reactivity associated with the formyl group, making it less versatile in certain reactions.
Propiedades
Fórmula molecular |
C10H9FO3 |
|---|---|
Peso molecular |
196.17 g/mol |
Nombre IUPAC |
ethyl 2-fluoro-5-formylbenzoate |
InChI |
InChI=1S/C10H9FO3/c1-2-14-10(13)8-5-7(6-12)3-4-9(8)11/h3-6H,2H2,1H3 |
Clave InChI |
ZAQFRJCAWBDFNL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CC(=C1)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



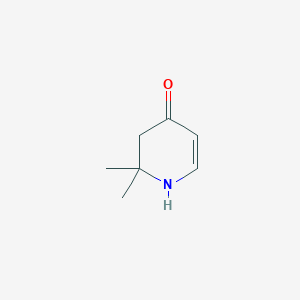

![acetic acid;N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide](/img/structure/B14023562.png)

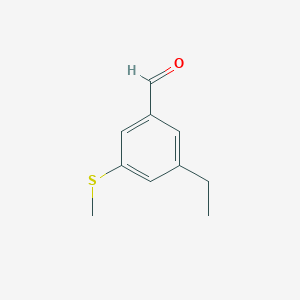

![(2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid;hydrochloride](/img/structure/B14023582.png)
